molecular formula C15H19N3O4S2 B13504090 Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate

Cat. No.: B13504090
M. Wt: 369.5 g/mol
InChI Key: WQCGAIKKODGXRM-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate (molecular formula: C₁₄H₂₃ClN₂O₂, molecular weight: 286.80 g/mol, CAS: EN300-27736003) is a heterocyclic compound featuring a benzothiazole core linked to an azetidine ring via a sulfonyl group, with a tert-butyl carbamate protecting group at the azetidine nitrogen . This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly in kinase inhibitor and protease modulator research. Its structural complexity—including the sulfonamide bridge, aromatic benzothiazole moiety, and strained azetidine ring—confers unique reactivity and binding properties, making it valuable for drug discovery pipelines.

Crystallographic analysis of related compounds often employs the SHELX software suite for structure refinement, as noted in Sheldrick’s historical review of the program’s robustness in small-molecule crystallography .

Properties

Molecular Formula

C15H19N3O4S2

Molecular Weight

369.5 g/mol

IUPAC Name

tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H19N3O4S2/c1-15(2,3)22-14(19)18-7-10(8-18)24(20,21)9-4-5-11-12(6-9)23-13(16)17-11/h4-6,10H,7-8H2,1-3H3,(H2,16,17)

InChI Key

WQCGAIKKODGXRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

This intermediate is commercially available but can be synthesized via amination reactions of tert-butyl azetidine carboxylate derivatives. One documented method involves the reaction of 3-amino-azetidine-1-carboxylic acid tert-butyl ester with carboxylic acids using coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and benzotriazol-1-ol (HOBT) in dichloromethane at room temperature for 4 hours. The reaction mixture is worked up by partitioning between DCM and water, washing, drying, and purification by silica gel chromatography to yield the desired product as a white solid.

Sulfonylation with Benzothiazolyl Derivatives

The key step to introduce the 2-amino-1,3-benzothiazol-6-yl sulfonyl group involves sulfonylation of the azetidine nitrogen or carbon centers using sulfonyl chlorides or sulfonylating agents derived from benzothiazole moieties. Although direct literature on this exact sulfonylation is limited, analogous sulfonylation reactions commonly employ potassium carbonate as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 60°C) to facilitate nucleophilic substitution on brominated azetidine intermediates.

Coupling of Azetidine with Benzothiazolyl Amino Group

The introduction of the 2-amino-1,3-benzothiazol-6-yl substituent typically involves nucleophilic aromatic substitution or palladium/nickel-catalyzed cross-coupling reactions. For example, nickel(II) iodide catalyzed coupling with zinc and magnesium chloride in N,N-dimethylacetamide at 65°C for 16 hours has been reported for related azetidine derivatives, indicating a possible pathway for attaching benzothiazolyl groups to the azetidine ring.

Table 2: Representative Reaction Conditions for Azetidine Functionalization

Step Reagents/Conditions Yield (%) Notes
Amide coupling EDCI, HOBT, DCM, 20°C, 4 h ~69 Formation of amide bond on azetidine amino group
Nucleophilic substitution K2CO3, DMF, 60°C, overnight 100 Substitution of bromide with phenol derivatives
Cross-coupling NiI2, Zn, MgCl2, pyridine, DMA, 65°C, 16 h 85 Coupling with heteroaryl bromides, possible for benzothiazole

Purification and Characterization

Purification of intermediates and the final compound is typically achieved by silica gel column chromatography using gradients of hexanes and ethyl acetate or petroleum ether and ethyl acetate. Characterization is performed by ^1H NMR, mass spectrometry (MS), and sometimes preparative high-performance liquid chromatography (prep-HPLC) to ensure purity and correct structure.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Amide coupling EDCI, HOBT, DCM, 20°C, 4 h tert-Butyl 3-aminoazetidine-1-carboxylate ~69
2 Nucleophilic substitution K2CO3, DMF, 60°C, overnight Sulfonylated azetidine intermediate 100
3 Cross-coupling NiI2, Zn, MgCl2, pyridine, DMA, 65°C, 16 h Benzothiazolyl substituted azetidine derivative 85

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the azetidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

While the provided evidence lacks direct comparative data for this compound, its structural features can be contextualized against common analogs in medicinal chemistry:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate Azetidine + benzothiazole + sulfonyl Sulfonamide, tert-butyl carbamate 286.80 Kinase inhibitors, protease modulators
Benzothiazole-2-sulfonamide derivatives Benzothiazole + sulfonamide Sulfonamide, variable substituents ~250–300 Antibacterial agents, enzyme inhibitors
Tert-butyl azetidine-1-carboxylate Azetidine tert-butyl carbamate 157.23 Intermediate in peptide synthesis
6-Amino-1,3-benzothiazole Benzothiazole Amino group 150.22 Fluorescent probes, ligand synthesis

Key Observations:

Benzothiazole vs. Other Heterocycles: The 2-amino-benzothiazole moiety offers π-π stacking and hydrogen-bonding interactions distinct from simpler heterocycles (e.g., pyridine or imidazole), which are critical for binding to ATP pockets in kinases.

Limitations in Provided Evidence:

For example:

  • Solubility: Sulfonamide-containing compounds typically exhibit lower solubility in non-polar solvents compared to carbamate-only analogs.
  • Synthetic Accessibility: The tert-butyl carbamate group simplifies deprotection steps relative to benzyl or allyl carbamates, as noted in Enamine’s building-block catalog .

Biological Activity

Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The benzothiazole moiety is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a sulfonamide group linked to a benzothiazole derivative. This structural configuration is crucial for its biological activity.

Chemical Formula : C13_{13}H16_{16}N2_{2}O3_{3}S
Molecular Weight : 284.34 g/mol

Biological Activity Overview

Research indicates that compounds containing a benzothiazole core exhibit various biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives can possess significant antimicrobial properties. For instance, a related study evaluated a library of 2-amino benzothiazoles for their bactericidal activity against resistant strains of bacteria.

CompoundMIC (µM)Activity
Compound A7.9Effective against LepB-UE strain
Compound B23 - 32Effective against wild-type strain

This table illustrates that modifications at specific positions on the benzothiazole ring can enhance activity against bacterial strains while maintaining low cytotoxicity in mammalian cells .

Anticancer Properties

The potential anticancer effects of benzothiazole derivatives have been explored in various studies. For example, compounds derived from the benzothiazole structure have been shown to inhibit T-cell proliferation with IC50_{50} values as low as 0.004 µM, indicating potent activity against cancer cell lines .

CompoundIC50_{50} (µM)Cancer Type
Compound C0.004T-cell leukemia
Compound D6.46Breast cancer

These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarities with other active compounds .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives often depends on their structural features. Modifications at the six-position of the benzothiazole ring have been linked to enhanced activity. The presence of specific substituents can either increase or decrease the potency of these compounds.

Key Findings from SAR Studies

  • Substituent Effects : Adding chloro groups at specific positions has been shown to increase antimicrobial activity while reducing cytotoxicity.
  • Core Structure Importance : The arrangement of heteroatoms within the benzothiazole core is critical for binding and activity; replacing sulfur with nitrogen significantly reduces efficacy .

Case Studies

Several case studies highlight the importance of this compound in therapeutic applications:

  • Inhibition Studies : A study involving high-throughput screening identified several benzothiazole derivatives as effective inhibitors of histidine kinases (HKs), crucial in bacterial signaling pathways.
  • In Vivo Testing : Compounds similar to this compound were tested intratracheally in mice, showing no adverse effects and only slight increases in white blood cell counts, suggesting low toxicity and good tolerability .

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate?

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR (δ ~1.4 ppm for tert-butyl protons, δ ~160–170 ppm for carbonyl carbons) and HPLC-MS (retention time ~8–10 min with C18 column, m/z ~380–385 [M+H]+) to confirm molecular identity. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3%. For stability assessment, store the compound at –20°C under inert gas to prevent tert-butyl group hydrolysis .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity while maintaining azetidine ring stability?

  • Methodological Answer : Focus on substituent effects:
  • Azetidine Ring : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to increase electrophilicity for nucleophilic attack in target binding.
  • Benzothiazole Moiety : Replace the 2-amino group with methyl or acetyl to modulate solubility and bioavailability. Computational modeling (DFT or MD simulations) predicts steric/electronic effects on binding affinity .
  • Validation : Test modified analogs in enzyme inhibition assays (e.g., kinases) and compare IC50 values. Use X-ray crystallography to resolve binding modes .

Q. What strategies resolve contradictions in observed biological activity across different assay platforms?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, redox environment).
  • Step 1 : Standardize assay buffers (e.g., PBS vs. HEPES) and validate compound stability via LC-MS post-assay.
  • Step 2 : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based luciferase reporter) to confirm target engagement.
  • Step 3 : Analyze metabolite profiles to rule out off-target degradation products. For example, tert-butyl cleavage under acidic conditions may generate inactive byproducts .

Q. What are the decomposition pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Acidic Conditions (pH <3) : Rapid hydrolysis of the tert-butyloxycarbonyl (Boc) group, yielding azetidine-3-sulfonyl derivatives.
  • Basic Conditions (pH >10) : Degradation of the benzothiazole ring via nucleophilic aromatic substitution.
  • Thermal Stress (40–60°C) : Boc group decomposition confirmed by TGA-DSC (weight loss ~20% at 150°C). Mitigate instability by formulating lyophilized powders for long-term storage .

Key Notes for Experimental Design

  • Safety Protocols : Handle sulfonamide intermediates in fume hoods; PPE (gloves, goggles) is mandatory due to potential sensitization risks .
  • Data Reproducibility : Document solvent batch numbers (e.g., DCM stabilizers like amylene vs. ethanol) to avoid variability in reaction kinetics .

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